molecular formula C17H29Cl2NSn B2764495 Tributyl-(3,5-dichloro-2-pyridyl)stannane CAS No. 1657031-59-8

Tributyl-(3,5-dichloro-2-pyridyl)stannane

Cat. No. B2764495
CAS RN: 1657031-59-8
M. Wt: 437.04
InChI Key: PSQPFHMJCLXATR-UHFFFAOYSA-N
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Description

Tributyl-(3,5-dichloro-2-pyridyl)stannane is a chemical compound with the CAS Number 1657031-59-8. It is related to 2-(Tributylstannyl)pyridine, which has the linear formula C5H4NSn((CH2)3CH3)3 and a molecular weight of 368.14 .


Synthesis Analysis

The synthesis of related compounds, such as 2-(Tributylstannyl)pyridine, involves the reduction of tributyltin oxide with polymethylhydrosiloxane . This process yields a distillable liquid that is mildly sensitive to air, decomposing to (Bu3Sn)2O .

Scientific Research Applications

Organotin Reagents in Heterocyclic Compound Synthesis

Tributyl organotin compounds, such as Tributyl(3,3,3-trifluoro-1-propynyl)stannane, have been utilized in the synthesis of various trifluoromethylated heterocyclic compounds. The 1,3-dipolar cycloaddition of the stannane with diazomethane, phenylazide, and acetonitrile oxide smoothly proceeds to yield (tributylstannyl)trifluoromethyl-pyrazole, -triazole, and -isoxazole in good yields. These heterocyclic compounds prove useful as building blocks for the regioselective introduction of functional groups, such as aryl groups or iodine (Hanamoto, Hakoshima, & Egashira, 2004).

Organotin Compounds in Radical Chemistry

Organotin compounds also play a crucial role in radical chemistry, serving as intermediates for radical reductions and cyclizations. For instance, compounds with a 3-pyrenylpropyl side chain affinity for activated carbon simplify tin removal and product isolation from reaction mixtures. These pyrene-supported reagents are utilized for radical reductions, cyclizations, radical and cationic allylations, and Stille couplings, demonstrating the versatility of organotin derivatives in organic synthesis (Stien & Gastaldi, 2004).

Application in Materials Science

Organotin reagents have been applied in materials science, particularly in the preparation of metal complexes with potential emissive properties. The Stille coupling between organotin compounds and halogenated pyridines has led to the preparation of new pyridine/thiophene hybrid ligands. These ligands, upon reaction with metal centers, form complexes that have been characterized for their structural and emissive properties, indicating the potential of organotin compounds in the development of new materials (Farrell et al., 2004).

properties

IUPAC Name

tributyl-(3,5-dichloropyridin-2-yl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N.3C4H9.Sn/c6-4-1-5(7)3-8-2-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQPFHMJCLXATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C=C(C=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29Cl2NSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tributyl-(3,5-dichloro-2-pyridyl)stannane

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